molecular formula C28H20ClN7Na4O13S4 B584612 Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate CAS No. 148878-22-2

Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B584612
CAS No.: 148878-22-2
M. Wt: 918.2 g/mol
InChI Key: ZDWCBCBKVMTYJJ-UHFFFAOYSA-J
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Description

Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and inks. The compound’s structure includes multiple sulfonate groups, which enhance its solubility in water, making it highly effective in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate involves several steps:

    Diazotization: The process begins with the diazotization of 4,5-dimethyl-2-sulfophenylamine using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form an azo compound.

    Triazine Ring Formation: The azo compound is then reacted with 4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazine to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the azo linkage, leading to the formation of amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like ammonia or amines are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in textile fibers and biological tissues, where it binds through ionic and covalent interactions. The pathways involved in its action include the formation of stable complexes with the target molecules, enhancing the visibility and contrast in applications like staining and dyeing.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
  • This compound

Uniqueness

The unique combination of sulfonate groups and the triazine ring structure in this compound provides it with exceptional solubility and stability, making it highly effective in various applications compared to other similar compounds.

Biological Activity

Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate (commonly referred to as Tetrasodium) is a synthetic dye with complex chemical properties and potential biological activities. This article examines its biological activity, toxicological data, and relevant case studies.

Molecular Structure

  • Molecular Formula : C42H34Cl2N15NaO13S4
  • Molecular Weight : 1178.96 g/mol
  • CAS Number : 81959-23-1

Structural Features

Tetrasodium is characterized by:

  • A triazine ring system.
  • Multiple sulfonate groups that enhance solubility in water.
  • A hydroxynaphthalene moiety contributing to its chromogenic properties.

Toxicological Studies

Recent studies have evaluated the toxicity of Tetrasodium using various animal models. Key findings include:

  • Acute Toxicity :
    • In a study on rats, the compound exhibited low acute oral and dermal toxicity (LD50 > 2000 mg/kg) .
    • Clinical observations included slight diarrhea and changes in urine characteristics at higher doses.
  • Genotoxicity :
    • The compound was tested for mutagenicity using the Salmonella typhimurium reverse mutation assay, showing no significant mutagenic effects in the presence or absence of metabolic activation .
    • Micronucleus assays in mice also indicated no significant genotoxic effects at high doses (4000 mg/kg) .
  • Organ Toxicity :
    • Histopathological examinations revealed renal tubular vacuolation in high-dose groups, suggesting potential nephrotoxicity .
    • Changes in hematological parameters were noted but were reversible after a treatment-free recovery period.

Ecotoxicological Data

Tetrasodium has been assessed for its environmental impact:

  • It is classified under various hazard lists due to its potential harmful effects on aquatic life and ecosystems .

Industrial Applications

Tetrasodium is primarily used in the textile and dye industries. Its application as a dye raises concerns regarding occupational exposure among workers. Studies have linked exposure to various health risks, including potential carcinogenic effects associated with similar azo dyes .

Human Health Impact

A cohort study involving workers exposed to benzidine-based dyes highlighted increased risks of bladder cancer, prompting further investigations into the safety profiles of azo dyes like Tetrasodium .

Summary of Findings

Study TypeFindingsReference
Acute ToxicityLD50 > 2000 mg/kg; low toxicity
GenotoxicityNo mutagenic effects observed
Organ ToxicityRenal tubular vacuolation at high doses
EcotoxicologyPotential harmful effects on aquatic life
Occupational RiskIncreased cancer risk in dye industry workers

Properties

CAS No.

148878-22-2

Molecular Formula

C28H20ClN7Na4O13S4

Molecular Weight

918.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C28H24ClN7O13S4.4Na/c1-12-4-5-17(20(6-12)51(41,42)43)30-27-32-26(29)33-28(34-27)31-19-11-16(50(38,39)40)9-15-10-22(53(47,48)49)24(25(37)23(15)19)36-35-18-7-13(2)14(3)8-21(18)52(44,45)46;;;;/h4-11,37H,1-3H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,30,31,32,33,34);;;;/q;4*+1/p-4

InChI Key

ZDWCBCBKVMTYJJ-UHFFFAOYSA-J

SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C(=C5)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

tetrasodium 4-[4-chloro-6-(4-methyl-2-sulfophenylamino)-1,3,5-triazin-2-ylamino]-6-(4,5-dimethyl-2-sulfophenylazo)-5-hydroxynaphthalene-2,7-disulfonate

Origin of Product

United States

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